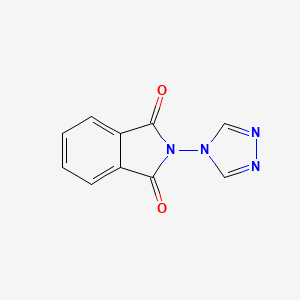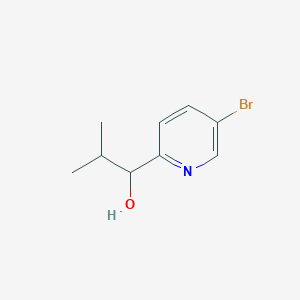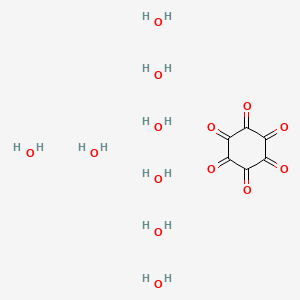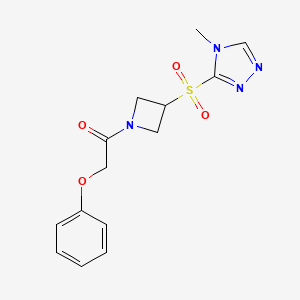
2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques. For example, the IR absorption spectra of these compounds often show signals for C=O groups .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can react with sodium in dichloromethane, followed by reaction with 4-chlorobenzenesulphonyl chloride .Applications De Recherche Scientifique
Synthesis and Characterization :
- Alimi et al. (2021) synthesized novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones, providing insights into the structural properties of such compounds through spectral data and elemental analyses. This research contributes to understanding the chemical nature and potential applications of these compounds in various fields (Alimi et al., 2021).
Photophysical Properties :
- A study by Akshaya et al. (2016) explored the solvatochromic behavior and dipole moments of a novel phthalimide derivative containing an isoindole moiety. This research is significant for understanding the photophysical properties and potential applications in materials science and molecular electronics (Akshaya et al., 2016).
Reaction Mechanisms and Synthesis Methods :
- Sena et al. (2007) described the synthesis of various N-(arylaminomethyl)-phthalimides, including compounds with 1,2,4-triazol-3-yl and 4-yl amines. This research contributes to the understanding of reaction mechanisms and provides new methods for synthesizing these compounds (Sena et al., 2007).
Chemical Stability and Reactive Centers :
- A study by Tamer et al. (2017) investigated the structural, spectroscopic, and DFT analysis of 3-(N-phthalimidomethyl)-4-amino-1,2,4-triazole-5-thione. They focused on the relationship between molecular structure and nonlinear optical properties, offering insights into the chemical stability and reactive centers of such compounds (Tamer et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione are alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for antidiabetic therapy .
Mode of Action
The compound interacts with its targets (alpha-amylase and alpha-glucosidase) by binding to their active sites, thereby inhibiting their activity . The molecular docking calculations of the compound revealed a binding energy of -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase . These values exceed that of the standard drug Acarbose, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream . The downstream effect is a potential reduction in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in diabetic patients .
Result of Action
The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a potential decrease in postprandial hyperglycemia . This could help regulate blood sugar levels in diabetic patients. Moreover, the compound has shown moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assays .
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAPAHSRLCOBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)



![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)


![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)

